3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid
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Overview
Description
3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl group substituted with a hexadecyloxy chain and a methylprop-2-enoic acid moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid typically involves the esterification of 4-hydroxybenzaldehyde with hexadecanol, followed by a Wittig reaction to introduce the methylprop-2-enoic acid group. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the methylprop-2-enoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying membrane interactions and lipid bilayer formation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid involves its interaction with molecular targets through hydrophobic and hydrophilic interactions. The hexadecyloxy chain allows it to integrate into lipid bilayers, while the phenyl and methylprop-2-enoic acid groups can participate in various chemical reactions. These interactions can influence membrane fluidity and permeability, making it useful in biological and medical applications .
Comparison with Similar Compounds
Similar Compounds
4-(Hexadecyloxy)benzoic acid: Similar in structure but lacks the methylprop-2-enoic acid group.
Hexadecyloxyphenylacetic acid: Contains a phenylacetic acid moiety instead of the methylprop-2-enoic acid group.
Hexadecyloxybenzaldehyde: Features an aldehyde group instead of the carboxylic acid moiety.
Uniqueness
3-[4-(Hexadecyloxy)phenyl]-2-methylprop-2-enoic acid is unique due to its combination of a long hydrophobic chain and a reactive methylprop-2-enoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
CAS No. |
62418-52-4 |
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Molecular Formula |
C26H42O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
3-(4-hexadecoxyphenyl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C26H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29-25-19-17-24(18-20-25)22-23(2)26(27)28/h17-20,22H,3-16,21H2,1-2H3,(H,27,28) |
InChI Key |
ZEBRLZLMXVGHJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=C(C)C(=O)O |
Origin of Product |
United States |
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